molecular formula C7H9NO B1296585 7-Azabicyclo[4.2.0]oct-3-en-8-one CAS No. 20205-48-5

7-Azabicyclo[4.2.0]oct-3-en-8-one

Cat. No.: B1296585
CAS No.: 20205-48-5
M. Wt: 123.15 g/mol
InChI Key: IHROAFZNBVGGFN-UHFFFAOYSA-N
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Description

7-Azabicyclo[420]oct-3-en-8-one is a bicyclic compound with the molecular formula C7H9NO It is known for its unique structure, which includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azabicyclo[4.2.0]oct-3-en-8-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized by the reaction of a suitable diene with a nitrogen-containing reagent, followed by cyclization . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like palladium on carbon.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of more cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

7-Azabicyclo[4.2.0]oct-3-en-8-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

7-Azabicyclo[4.2.0]oct-3-en-8-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Azabicyclo[4.2.0]oct-3-en-8-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a similar nitrogen-containing structure.

    Tropane Alkaloids: Compounds like cocaine and atropine, which also contain bicyclic structures with nitrogen atoms.

Uniqueness

7-Azabicyclo[4.2.0]oct-3-en-8-one is unique due to its specific bicyclic framework and the position of the nitrogen atom.

Properties

IUPAC Name

7-azabicyclo[4.2.0]oct-3-en-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-5-3-1-2-4-6(5)8-7/h1-2,5-6H,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHROAFZNBVGGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942281
Record name 7-Azabicyclo[4.2.0]octa-3,7-dien-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20205-48-5
Record name 7-Azabicyclo(4.2.0)oct-3-en-8-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020205485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20205-48-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Azabicyclo[4.2.0]octa-3,7-dien-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Azabicyclo[4.2.0]oct-3-en-8-one
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Reactant of Route 6
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